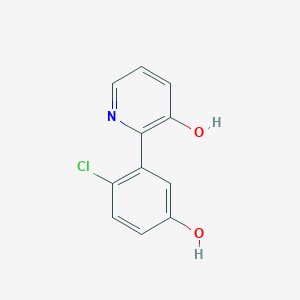
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine (2-CFP-3HP) is an organic compound with a molecular formula of C8H7ClFNO2. It is a colorless solid with a melting point of 124-126°C and a boiling point of 222-224°C. It is used as an intermediate in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. It is also used in research laboratories to study the biochemical and physiological effects of certain compounds.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also thought to act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been found to act as an agonist of certain receptors, such as the serotonin receptor. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The use of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and has relatively low volatility. The main limitation of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Future Directions
In the future, 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% could be used to further study the biochemical and physiological effects of certain compounds. It could also be used to study the effects of certain compounds on the immune system, as well as the effects of certain compounds on the nervous system. Additionally, it could be used to develop new drugs that target certain enzymes or receptors. Finally, it could be used to develop new methods of synthesizing pharmaceuticals, such as antibiotics and anti-cancer drugs.
Synthesis Methods
The synthesis of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is typically achieved through a two-step reaction. The first step involves the reaction of 3-chloro-5-fluorophenol with ethyl acetoacetate in the presence of an acid catalyst, such as sulfuric acid, to yield 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95%. The second step involves the reaction of 2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% with a base, such as sodium hydroxide, to yield the desired product.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)-3-hydroxypyridine, 95% is used in scientific research to study the biochemical and physiological effects of certain compounds. It has been used in studies of the mechanism of action of certain drugs, such as antifungal agents and anti-cancer drugs. It has also been used in studies of the effects of certain compounds on the immune system, as well as in studies of the effects of certain compounds on the nervous system.
properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-8-4-7(5-9(13)6-8)11-10(15)2-1-3-14-11/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJZVPBKNQUVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682883 |
Source


|
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261994-14-2 |
Source


|
| Record name | 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














